molecular formula C14H14N2O2S2 B094318 N,N-Dimethylphenothiazine-2-sulphonamide CAS No. 1090-78-4

N,N-Dimethylphenothiazine-2-sulphonamide

Cat. No. B094318
CAS RN: 1090-78-4
M. Wt: 306.4 g/mol
InChI Key: KMMXCCWCGOUAGH-UHFFFAOYSA-N
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Description

N,N-Dimethylphenothiazine-2-sulphonamide is a compound that is related to various heteroatom-containing molecules and their cyclization products. The compound itself is not directly mentioned in the provided papers, but the papers discuss related structures and reactions that can provide insight into the chemical behavior and properties of this compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N,N-dimethylformamidines with various reagents. For instance, N′-Thioaroyl-N,N-dimethylformamidines can undergo an exchange of sulfur for oxygen when treated with benzonitrile oxide and can be hydrolyzed to thioamides by ammonia, hydrazine, and hydroxylamine . This suggests that this compound could potentially undergo similar reactions under the right conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a related molecule, was characterized and found to crystallize in the triclinic Pī space group . This indicates that the molecular structure of this compound could also be elucidated using similar techniques to understand its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various transformations. N′-Thioaroyl-N,N-dimethylformamidines can react with α-bromoketones and ketenes to give 5-aroylthiazoles and 6-oxo-6H-1,3-thiazines, respectively . This implies that this compound may also participate in similar chemical reactions, leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the types of intermolecular interactions they form. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide is stabilized by intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds, as well as oxygen-π stacking interactions . These findings suggest that this compound may exhibit similar stabilizing interactions, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Chemistry and Synthesis

Phenothiazines, including N,N-dimethylphenothiazine-2-sulphonamide derivatives, are highlighted for their diverse pharmacological properties. These compounds have been studied for their ability to act in various roles, such as neuroleptics, diuretics, sedatives, antihistamines, and analgesics, indicating their significant versatility in biomedical applications. The synthesis of phenothiazines through processes like Smiles rearrangement further illustrates the chemical interest in manipulating these compounds for enhanced pharmacological activity (Sharma et al., 2002).

Biophysical Interactions and Applications

Sulphonamides, including this compound, exhibit a range of activities, demonstrating their utility in treating conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma. Their biophysical interactions and antibacterial properties, especially in the veterinary field for treating livestock diseases, showcase their critical role in disease management. Moreover, the environmental behavior of sulphonamides, including their hydrolysis and stability, is crucial for understanding their lifecycle and impact (Ovung & Bhattacharyya, 2021).

Environmental Impact and Stability

The environmental fate of sulphonamides is a significant area of study, with research focusing on their hydrolytic stability. Understanding how these compounds degrade or persist in environments is vital for assessing their long-term impact on ecosystems and for developing strategies to mitigate potential negative effects (Białk-Bielińska et al., 2012).

Advanced Applications

Research extends into the development of sulphonamide-based sensors and photocatalytic transformations, highlighting the advanced applications of these compounds beyond their traditional medicinal uses. For example, nanomaterial-based sensors for sulphonamides demonstrate the intersection of nanotechnology and chemistry for environmental monitoring and pharmaceutical analysis. Similarly, photocatalytic studies on sulphonamides using titanium dioxide reveal the potential for environmental detoxification and novel therapeutic approaches (Beigizadeh et al., 2019; Calza et al., 2004).

Mechanism of Action

While the specific mechanism of action for “N,N-Dimethylphenothiazine-2-sulphonamide” is not available, sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "N,N-Dimethylphenothiazine-2-sulphonamide" . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if not breathing .

properties

IUPAC Name

N,N-dimethyl-10H-phenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)19-14/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMXCCWCGOUAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148795
Record name N,N-Dimethylphenothiazine-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1090-78-4
Record name N,N-Dimethyl-10H-phenothiazine-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1090-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylphenothiazine-2-sulfonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylphenothiazine-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylphenothiazine-2-sulphonamide
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Record name N,N-DIMETHYLPHENOTHIAZINE-2-SULFONAMIDE
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Q & A

Q1: What is the significance of the synthesis method described for N,N-Dimethyl-10H-phenothiazine-2-sulfonamide?

A1: The research paper [] outlines a five-step synthesis method for N,N-Dimethyl-10H-phenothiazine-2-sulfonamide. This method is notable for its relatively mild reaction conditions, ease of product isolation, and overall yield of 45.5%. The researchers optimized several steps, including the condensation, reduction, and Ullmann reaction, to achieve this efficiency. Furthermore, the process was successfully scaled up to pilot production with consistent yields above 36%. This suggests the method holds potential for larger-scale production of the compound for further research and potential applications.

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